N-{1-[4-ethyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide -

N-{1-[4-ethyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide

Catalog Number: EVT-4243170
CAS Number:
Molecular Formula: C24H27FN6O4S
Molecular Weight: 514.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

Compound Description: This compound was synthesized in a study focusing on the preparation and structural characterization of new heterocycles. Its structure was confirmed using X-ray crystallography and spectral analyses (NMR and IR).

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide

Compound Description: This compound was synthesized and evaluated for its antioxidant properties. It demonstrated a 1.5-fold higher antioxidant ability compared to the control, butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay.

5-(4-Pyridinyl)-1,2,4-triazole derivatives

Compound Description: A series of 5-(4-pyridinyl)-1,2,4-triazole derivatives were investigated as potential neuroprotective agents for Parkinson's disease. These compounds were shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced bradykinesia and affect levels of Parkinson's disease markers. They also exhibited some ability to reduce alpha-synuclein aggregation.

Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15)

Compound Description: This specific compound, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15), emerged as a lead compound within the series of 5-(4-pyridinyl)-1,2,4-triazole derivatives studied for their neuroprotective properties. It demonstrated promising in vivo efficacy in preventing 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced bradykinesia and impacting Parkinson's disease marker levels.

4-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)- 5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones (3a-c)

Compound Description: This series of compounds was synthesized and characterized as part of research focused on developing potential antifungal agents. [, ]

4-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)-2-(2-oxo-2-arylethyl)-5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones (4a-e)

Compound Description: This series of compounds was synthesized from the 4-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)- 5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones by reacting them with bromoacetophenone derivatives. [, ] These compounds were also assessed for their antibacterial and antifungal properties. [, ]

Ethyl 2-(4-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)-5-oxo-3-(thiophen-2-ylmethyl)-4,5-dihydro-1,2,4-triazol-1-yl)acetates (6a-c)

Compound Description: These compounds were synthesized from the 4-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)- 5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones by reacting them with bromoethylacetate. [, ] Compounds 6a and 6b, in particular, exhibited significant antifungal activity during the antimicrobial screening. [, ]

5,5'-Methylenebis(4--phenyl-4H-1,2,4-triazole-3-thiol) (2)

Compound Description: This compound serves as a key intermediate in the synthesis of various methylenebis-4H-1,2,4-triazole derivatives. [, ] It was synthesized from a hydrazinecarbothioamide compound. [, ]

Diethyl 5,5'-{methylenebis[(4-phenyl-4H-1,2,4-triazole-5,3-diyl)thio]}diacetate (3)

Compound Description: This compound was synthesized by reacting 5,5'-methylenebis(4--phenyl-4H-1,2,4-triazole-3-thiol) (2) with ethyl bromoacetate. [, ] It served as a precursor in the synthesis of further derivatives. [, ]

(4{[5-({5-[(4-Amino-2-chlorophenyl)thio]-4-phenyl-4H-1,2,4-triazol-3-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-3-chlorophenyl)amine (8)

Compound Description: This compound was synthesized by reducing the nitro groups of 3,3'-methylenebis{5-[(2-chloro-4-nitrophenyl)thio]-4-phenyl-4H-1,2,4-triazole} (7). [, ] It was then evaluated for its antimicrobial activity against various gram-positive and gram-negative bacteria, as well as Candida albicans and Saccharomyces cerevisiae. [, ]

1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl) piperidine (8)

Compound Description: This compound served as a key intermediate in the synthesis of a series of azinane triazole-based derivatives designed as potential inhibitors of acetylcholinesterase (AChE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE).

1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine (12a–o)

Compound Description: These target molecules were synthesized from 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl) piperidine (8) and were evaluated for their inhibitory activity against various enzymes: AChE, α-glucosidase, urease, LOX, and BChE. Notably, derivatives with methyl phenyl and methyl phenyl substitutions (12d and 12m) demonstrated potent inhibitory activity against AChE, α-glucosidase, urease, and BChE.

2-(4-(furan-2-ylmethyl)-5-((4-methyl-3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (triazole 1.1)

Compound Description: This G protein-biased kappa opioid agonist was studied for its potential to reduce pain and itch while exhibiting fewer side effects compared to unbiased kappa agonists.

4-(4-((2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium (Hit-4)

Compound Description: This compound was identified as a potential inhibitor of FGFR-1. It was selected from a database screening based on pharmacophoric features shared with infigratinib, a known FGFR inhibitor. Docking studies suggest that it can effectively bind to the FGFR-1 receptor.

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1)

Compound Description: This compound was identified as a potential binder of FGFR-1 in a virtual screening study. It was selected based on its pharmacophoric similarity to infigratinib, a known FGFR inhibitor.

Ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol- 4-yl]carbamates (2a-d)

Compound Description: This series of compounds was synthesized starting from ethyl 2-[ethoxy(4-(aryl)methylene]hydrazinecarboxylates (1a, 1b). They served as intermediates in the synthesis of various 1,2,4-triazole derivatives evaluated for their antimicrobial activities.

5-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine (3b)

Compound Description: This compound was synthesized from ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol- 4-yl]carbamates (2b) by reacting it with thiosemicarbazide. This compound was then evaluated for its antimicrobial activity.

5-{[4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazol- 3-yl]methyl}-1,3,4-thiadiazol-2-amine (11)

Compound Description: This compound was synthesized from either tert-butyl 2-[2-(4-chlorophenyl)-1-ethoxyethylidene]hydrazinecarboxylate (5) or [4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-yl]acetonitrile (10) by reacting them with thiosemicarbazide. It was subsequently assessed for its antimicrobial activity.

Properties

Product Name

N-{1-[4-ethyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide

IUPAC Name

N-[1-[4-ethyl-5-[2-(2-methyl-5-nitroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]-2-methylpropyl]-4-fluorobenzamide

Molecular Formula

C24H27FN6O4S

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C24H27FN6O4S/c1-5-30-22(21(14(2)3)27-23(33)16-7-9-17(25)10-8-16)28-29-24(30)36-13-20(32)26-19-12-18(31(34)35)11-6-15(19)4/h6-12,14,21H,5,13H2,1-4H3,(H,26,32)(H,27,33)

InChI Key

WZRPQWJUHRJIDU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C(C(C)C)NC(=O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.